

Spectroscopic Analysis of Gnetumontanin B using 2D NMR Techniques: An Application Note

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Compound of Interest

Compound Name: *Gnetumontanin B*

Cat. No.: *B15592794*

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Introduction

Gnetumontanin B is a recently discovered stilbene trimer, oligomerized from two oxyresveratrol and one resveratrol unit.[1] Isolated from the lianas of *Gnetum montanum* f. *megalocarpum*, this natural product has garnered interest within the scientific community.[1] The structural elucidation of such complex molecules is paramount in natural product chemistry and drug discovery, providing the foundation for understanding its bioactivity and potential therapeutic applications. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous assignment of proton (^1H) and carbon (^{13}C) signals and for establishing the connectivity of atoms within a molecule. This application note provides a detailed protocol for the spectroscopic analysis of **Gnetumontanin B** using a suite of 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC).

Data Presentation

Disclaimer: The following NMR data is illustrative for **Gnetumontanin B**, based on typical values for stilbenoid trimers, as the specific data from the original publication was not accessible.

Table 1: Illustrative ^1H and ^{13}C NMR Spectroscopic Data for **Gnetumontanin B** (in CD_3OD , at 500 MHz for ^1H and 125 MHz for ^{13}C)

Position	δC (ppm)	δH (ppm, mult., J in Hz)	Key HMBC Correlations ($^1H \rightarrow ^{13}C$)	Key COSY Correlations ($^1H \leftrightarrow ^1H$)
Resveratrol Unit				
1'	129.5	7.35 (d, 8.5)	C-2', C-6', C-7'	H-2', H-6'
2', 6'	116.8	6.80 (d, 8.5)	C-1', C-4'	H-1'
3', 5'	159.2	-	-	-
4'	102.5	6.30 (t, 2.0)	C-2', C-6'	H-2', H-6'
7'	127.8	6.95 (d, 16.0)	C-1', C-2', C-6', C-8'	H-8'
8'	126.5	6.85 (d, 16.0)	C-1', C-7'	H-7'
Oxyresveratrol Unit 1				
1''	131.0	7.20 (d, 8.5)	C-2'', C-6'', C-7''	H-2'', H-6''
2'', 6''	116.5	6.75 (d, 8.5)	C-1'', C-4''	H-1''
3'', 5''	159.0	-	-	-
4''	105.8	6.45 (s)	C-2'', C-6''	-
7''	55.4	4.50 (d, 6.0)	C-1'', C-2'', C-6'', C-8''	H-8''
8''	84.1	5.30 (d, 6.0)	C-1'', C-7''	H-7''
Oxyresveratrol Unit 2				
1'''	130.8	7.15 (d, 8.5)	C-2''', C-6''', C-7'''	H-2''', H-6'''
2''', 6'''	116.3	6.70 (d, 8.5)	C-1''', C-4'''	H-1'''
3''', 5'''	158.8	-	-	-
4'''	105.5	6.40 (s)	C-2''', C-6'''	-

7'''	54.9	4.45 (d, 5.5)	C-1''', C-2''', C-6''', C-8'''	H-8'''
8'''	83.9	5.25 (d, 5.5)	C-1''', C-7'''	H-7'''

Experimental Protocols

Sample Preparation

- **Dissolution:** Accurately weigh 5-10 mg of purified **Gnetumontanin B** and dissolve it in approximately 0.6 mL of deuterated methanol (CD₃OD).
- **Filtration:** To ensure a homogenous solution and remove any particulate matter, filter the sample through a small cotton plug in a Pasteur pipette directly into a 5 mm NMR tube.
- **Degassing (Optional but Recommended):** For high-resolution experiments and to minimize dissolved oxygen which can affect relaxation times, the sample can be degassed using several freeze-pump-thaw cycles.

2D NMR Data Acquisition

All NMR experiments should be performed on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H-¹H COSY (Correlation Spectroscopy)

- **Purpose:** To identify protons that are spin-spin coupled, typically through two or three bonds.
- **Pulse Program:** A standard gradient-selected COSY (gCOSY) pulse sequence is recommended.
- **Key Parameters:**
 - Spectral Width (¹H): 10-12 ppm
 - Number of Scans (NS): 2-4
 - Number of Increments (F1 dimension): 256-512

- Relaxation Delay (d1): 1.5-2.0 s

2. ^1H - ^{13}C HSQC (Heteronuclear Single Quantum Coherence)

- Purpose: To identify direct one-bond correlations between protons and their attached carbons.
- Pulse Program: A standard gradient-selected HSQC with sensitivity enhancement is suitable.
- Key Parameters:
 - Spectral Width (^1H): 10-12 ppm
 - Spectral Width (^{13}C): 160-180 ppm
 - Number of Scans (NS): 4-8
 - Number of Increments (F1 dimension): 256
 - One-bond coupling constant ($^1J_{\text{CH}}$): Optimized for an average C-H coupling (e.g., 145 Hz).

3. ^1H - ^{13}C HMBC (Heteronuclear Multiple Bond Correlation)

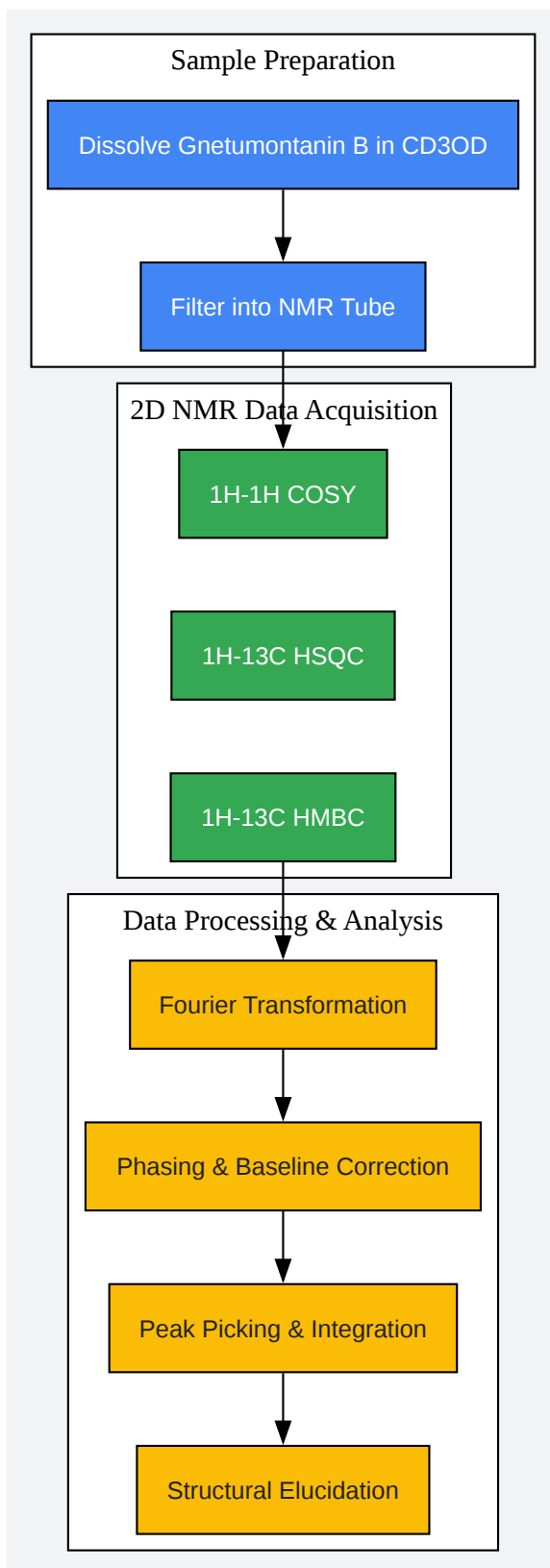
- Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is crucial for connecting spin systems and elucidating the overall carbon skeleton.
- Pulse Program: A standard gradient-selected HMBC pulse sequence.
- Key Parameters:
 - Spectral Width (^1H): 10-12 ppm
 - Spectral Width (^{13}C): 200-220 ppm
 - Number of Scans (NS): 16-32
 - Number of Increments (F1 dimension): 512

- Long-range coupling constant ($^nJ_{CH}$): Optimized for a range of couplings (e.g., 8 Hz).

Data Processing and Analysis

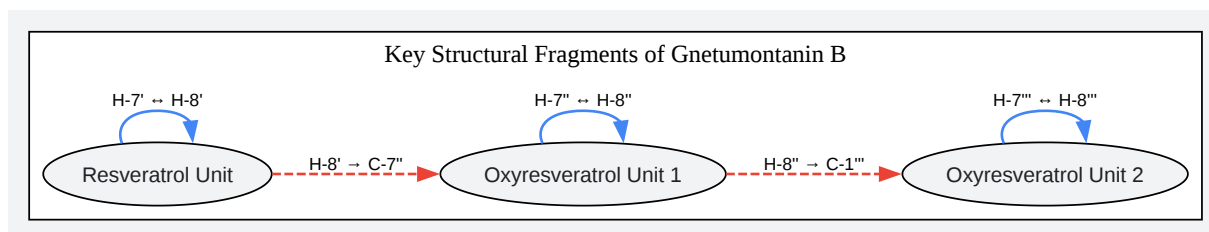
- Fourier Transformation: Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin, ACD/Labs). Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
- Phasing and Baseline Correction: Carefully phase the spectra and apply baseline correction to ensure accurate peak picking and integration.
- Peak Picking and Integration: Identify and integrate all cross-peaks in the 2D spectra.
- Interpretation:
 - HSQC: Assign each protonated carbon by correlating the proton and carbon chemical shifts.
 - COSY: Establish proton-proton coupling networks within each spin system.
 - HMBC: Connect the individual spin systems by identifying long-range correlations between protons and carbons, which is essential for determining the linkages between the resveratrol and oxyresveratrol units.

Mandatory Visualizations



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Caption: Experimental workflow for the 2D NMR analysis of **Gnetumontanin B**.



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References

- 1. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
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